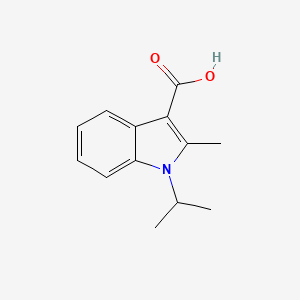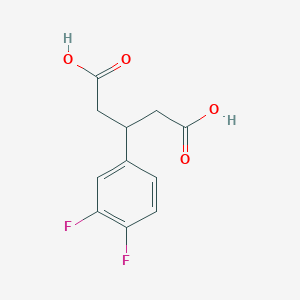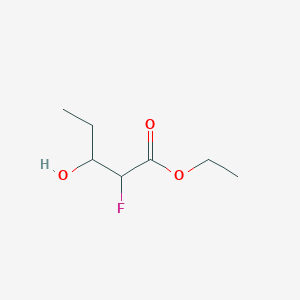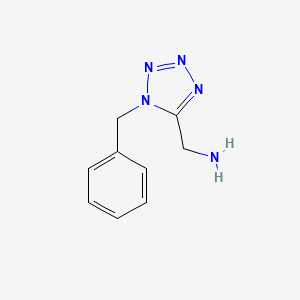
Sodium 4,4'-(propane-2,2-diyl)diphenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “Sodium 4,4'-(propane-2,2-diyl)diphenolate” is a chemical substance listed in the PubChem database
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Sodium 4,4'-(propane-2,2-diyl)diphenolate would likely involve large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The exact methods would depend on the specific chemical structure and properties of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 4,4'-(propane-2,2-diyl)diphenolate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions would depend on the specific chemical structure of this compound. For example, oxidation reactions might involve reagents such as potassium permanganate or hydrogen peroxide, while reduction reactions might involve reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation reactions might produce oxidized derivatives of this compound, while reduction reactions might produce reduced derivatives.
Applications De Recherche Scientifique
Chemistry: It can be used as a reagent or intermediate in chemical synthesis.
Medicine: It could be investigated for potential therapeutic applications.
Industry: It may have industrial applications, such as in the production of other chemicals or materials.
Mécanisme D'action
The mechanism of action of Sodium 4,4'-(propane-2,2-diyl)diphenolate would involve its interaction with specific molecular targets and pathways. This could include binding to specific receptors or enzymes, altering their activity, and thereby exerting its effects. The exact mechanism would depend on the specific chemical structure and properties of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Sodium 4,4'-(propane-2,2-diyl)diphenolate can be identified based on their chemical structure and properties. These might include other compounds with similar functional groups or molecular frameworks.
Uniqueness
The uniqueness of this compound would be highlighted by its specific chemical structure and properties that distinguish it from other similar compounds. This could include unique reactivity, biological activity, or other characteristics.
Conclusion
This compound is a compound with potential applications in various scientific fields. While detailed information on its preparation methods, chemical reactions, and mechanism of action is limited, its unique properties make it a subject of interest for further research and investigation.
Propriétés
Formule moléculaire |
C15H16NaO2 |
|---|---|
Poids moléculaire |
251.28 g/mol |
InChI |
InChI=1S/C15H16O2.Na/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;/h3-10,16-17H,1-2H3; |
Clé InChI |
JWRHAGPOKIFROG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-[3-ethyl-4-(1-propan-2-yloxycyclopropyl)phenyl]ethynyl]benzoic acid](/img/structure/B8543642.png)









![1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine]](/img/structure/B8543695.png)


![1-[2-(4-Chlorophenyl)prop-2-en-1-yl]-1H-1,2,4-triazole](/img/structure/B8543722.png)
